molecular formula C32H36Cl4N6O2Zn B14466504 p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride CAS No. 68400-20-4

p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride

Cat. No.: B14466504
CAS No.: 68400-20-4
M. Wt: 743.9 g/mol
InChI Key: YFOMHUPXMCWBFQ-UHFFFAOYSA-J
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Description

p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride typically involves the diazotization of p-(N-Benzyl-N-methylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Conducted in alkaline or neutral conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.

Major Products Formed

    Azo Compounds: Formed through coupling reactions, widely used in dyes and pigments.

    Substituted Aromatic Compounds: Formed through substitution reactions, useful in various organic syntheses.

    Aniline Derivatives: Formed through reduction reactions, serve as intermediates in the synthesis of other compounds.

Scientific Research Applications

p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, while in substitution reactions, it forms new carbon-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: A related compound with similar reactivity but different functional groups.

    N-Benzylmethylamine: Another similar compound used in organic synthesis.

    2-(N-Benzyl-N-methylamino)ethanol: Shares structural similarities and is used in similar applications.

Uniqueness

p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

68400-20-4

Molecular Formula

C32H36Cl4N6O2Zn

Molecular Weight

743.9 g/mol

IUPAC Name

zinc;4-[benzyl(methyl)amino]-2-ethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(9-10-15(16)18-17)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YFOMHUPXMCWBFQ-UHFFFAOYSA-J

Canonical SMILES

CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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